REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[CH:13][C:12]([N+:18]([O-])=O)=[CH:11][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.Cl>[NH2:18][C:12]1[CH:13]=[N:14][C:15]2[CH2:16][CH2:17][N:8]([CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH2:9][C:10]=2[CH:11]=1
|
Name
|
|
Quantity
|
790 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2C=C(C=NC2CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
neutralised by addition of 2M aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
washed with water, saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The brown residue was dissolved in methanol
|
Type
|
ADDITION
|
Details
|
SiO2 added
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with ethanol in ethyl acetate (020%) ethanol gradient
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC=2CCN(CC2C1)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |